Cas no 1270036-80-0 (methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate)

Technical Introduction: Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate is a chiral ester derivative featuring a tetrahydropyranyl moiety, offering unique structural and functional properties. Its stereospecific (2S) configuration ensures high enantiopurity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The tetrahydropyran ring enhances stability and influences conformational behavior, while the ester group provides reactivity for further derivatization. This compound is particularly useful in peptidomimetics and bioactive molecule design due to its hybrid aliphatic-heterocyclic backbone. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for medicinal chemistry applications, including protease inhibitor development. Handled under standard laboratory conditions, it is supplied with rigorous purity controls to ensure consistency in research and industrial use.
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate structure
1270036-80-0 structure
Product name:methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
CAS No:1270036-80-0
MF:C9H17NO3
MW:187.236182928085
CID:5098954

methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2S)-2-amino-3-(oxan-4-yl)propanoate
    • 2H-Pyran-4-propanoic acid, α-aminotetrahydro-, methyl ester, (αS)-
    • methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
    • Inchi: 1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1
    • InChI Key: BQHLKQZNJCKPOM-QMMMGPOBSA-N
    • SMILES: O1CCC(C[C@@H](C(=O)OC)N)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 166
  • XLogP3: 0.2
  • Topological Polar Surface Area: 61.6

methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-250MG
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
250MG
¥ 2,052.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-5G
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
5g
¥ 15,364.00 2023-03-31
Enamine
EN300-6247192-2.5g
methyl (2S)-2-amino-3-(oxan-4-yl)propanoate
1270036-80-0
2.5g
$1959.0 2023-07-06
Enamine
EN300-6247192-0.1g
methyl (2S)-2-amino-3-(oxan-4-yl)propanoate
1270036-80-0
0.1g
$879.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-1g
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
1g
¥5028.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-500mg
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
500mg
¥3357.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-5g
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
5g
¥15086.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-250mg
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
250mg
¥2015.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-1.0g
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
1.0g
¥5028.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0409-5.0g
methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
1270036-80-0 95%
5.0g
¥15086.0000 2024-07-28

Additional information on methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate

Exploring Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate (CAS No. 1270036-80-0): Properties, Applications, and Market Insights

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate (CAS No. 1270036-80-0) is a specialized chiral compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a tetrahydropyran ring, is widely recognized for its role as a key intermediate in the synthesis of bioactive molecules. Its unique structural attributes, including the stereospecific (2S)-configuration and the tetrahydropyran-4-yl moiety, make it a valuable building block in drug discovery and fine chemical synthesis.

The compound’s molecular formula and precise stereochemistry contribute to its utility in asymmetric synthesis, particularly for designing peptidomimetics and small-molecule inhibitors. Researchers frequently explore its reactivity in amide coupling reactions and ester hydrolysis, leveraging its amino acid-like backbone to create complex pharmacophores. Given the rising demand for enantiomerically pure intermediates, methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate has become a focal point for manufacturers catering to the pharmaceutical and biotechnology sectors.

One of the most compelling applications of this compound lies in its potential for central nervous system (CNS) drug development. The tetrahydropyran ring is a common scaffold in neurologically active compounds, often enhancing blood-brain barrier permeability. Recent studies highlight its incorporation into G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors, addressing conditions like neurodegenerative diseases and chronic pain. This aligns with the growing trend of precision medicine, where tailored molecular structures are critical for efficacy.

From a market perspective, the demand for chiral synthons like methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate is driven by the expansion of generic pharmaceuticals and biologics. The compound’s CAS No. 1270036-80-0 is frequently cited in patent literature, underscoring its industrial relevance. Suppliers emphasize high-purity grades (>98%) to meet stringent regulatory standards, particularly for GMP-compliant production. Additionally, the rise of contract research organizations (CROs) has amplified its usage in preclinical studies and process chemistry.

In the context of sustainability, innovations in green chemistry have influenced the synthesis of this compound. Catalytic methods, such as enzymatic resolution or transition-metal-catalyzed asymmetric hydrogenation, are being explored to reduce waste and improve atom economy. These advancements resonate with the pharmaceutical industry’s shift toward eco-friendly manufacturing, a topic increasingly prioritized in ESG (Environmental, Social, and Governance) frameworks.

For researchers and procurement specialists, understanding the stability and storage conditions of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate is essential. The compound typically requires anhydrous environments and low-temperature storage to prevent degradation. Analytical techniques like HPLC and chiral chromatography are employed to verify its enantiomeric purity, ensuring compliance with ICH guidelines.

Looking ahead, the versatility of CAS No. 1270036-80-0 positions it as a critical player in next-generation therapeutics. Its integration into combinatorial chemistry libraries and high-throughput screening platforms underscores its enduring value. As the industry continues to explore undruggable targets and allosteric modulators, this compound’s role in structure-activity relationship (SAR) studies is expected to expand, solidifying its place in modern drug discovery.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1270036-80-0)methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate
A1048298
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):158.0/253.0/421.0/630.0/1891.0